3-ethoxy-1-methyl-1H-pyrazol-4-amine
Overview
Description
3-ethoxy-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C6H11N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with their targets, leading to changes that result in their pharmacological effects .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their downstream effects .
Result of Action
It’s known that pyrazole derivatives can have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is a growing trend in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3-ethoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazol-4-amine
- 3-methyl-1H-pyrazole-4-carbaldehyde
- 3-ethoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
Uniqueness
This compound is unique due to its specific ethoxy and methyl substitutions on the pyrazole ring. These substitutions confer distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3-ethoxy-1-methylpyrazol-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNRBFXKOWOEAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356543-43-5 | |
Record name | 3-ethoxy-1-methyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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